![molecular formula C26H25NO B297759 16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297759.png)
16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a novel compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of 16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is not yet fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has shown various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in lab experiments is its potential use as an anticancer, anti-inflammatory, antibacterial, and antifungal agent. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the investigation of the potential use of this compound in combination with other anticancer, anti-inflammatory, antibacterial, and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use in various disease models.
Synthesis Methods
The synthesis of 16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 2,5-dimethoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The resulting product is then treated with isopropylamine to obtain the final compound.
Scientific Research Applications
16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has shown cytotoxic effects against various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has shown to have potential as an antibacterial and antifungal agent.
properties
Product Name |
16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
---|---|
Molecular Formula |
C26H25NO |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-phenyl-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H25NO/c1-16(2)22-23-18-12-6-8-14-20(18)24(21-15-9-7-13-19(21)23)25(22)26(28)27-17-10-4-3-5-11-17/h3-16,22-25H,1-2H3,(H,27,28) |
InChI Key |
DTFCRVAPEUHXJM-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.